molecular formula C7H12O2 B6280310 2,2-dimethyl-5-methylidene-1,3-dioxane CAS No. 3190-50-9

2,2-dimethyl-5-methylidene-1,3-dioxane

Cat. No.: B6280310
CAS No.: 3190-50-9
M. Wt: 128.2
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Description

2,2-Dimethyl-5-methylidene-1,3-dioxane is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a dioxane ring with two methyl groups and a methylene group attached to it. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2,2-dimethyl-5-methylidene-1,3-dioxane can be achieved through several methods. One common method involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid . These reactions typically require controlled conditions such as specific temperatures and pressures to ensure the desired product is obtained.

Chemical Reactions Analysis

2,2-Dimethyl-5-methylidene-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be reduced with lithium aluminum hydride to form 2,2-dimethyl-1,3-dioxan-5-ol . It also reacts with primary alkylamines to form 5-[(alkylamino)(cyano)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones . These reactions often require specific reagents and conditions to proceed efficiently.

Scientific Research Applications

2,2-Dimethyl-5-methylidene-1,3-dioxane has several applications in scientific research. It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . Additionally, it is employed in the preparation of various organic compounds used in chemical research and industry . Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-methylidene-1,3-dioxane involves its ability to undergo nucleophilic substitution reactions. The presence of the dioxane ring and the methylene group allows it to react with nucleophiles, leading to the formation of various products . The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the dioxane ring.

Comparison with Similar Compounds

2,2-Dimethyl-5-methylidene-1,3-dioxane can be compared to similar compounds such as 2,2-dimethyl-1,3-dioxan-5-ol and 5-(furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione . These compounds share similar structural features but differ in their reactivity and applications. For example, 2,2-dimethyl-1,3-dioxan-5-ol is used in the preparation of other organic compounds, while 5-(furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has applications in the synthesis of heterocyclic compounds.

Conclusion

This compound is a versatile compound with significant applications in synthetic chemistry and scientific research Its unique structure and reactivity make it a valuable tool for chemists in various fields

Properties

CAS No.

3190-50-9

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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